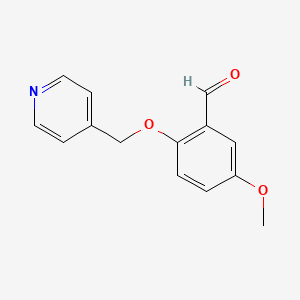

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Beschreibung

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a pyridin-4-ylmethoxy group at the 2-position and a methoxy group at the 5-position of the aromatic ring. Its structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, enabling diverse reactivity in coupling and condensation reactions .

Eigenschaften

Molekularformel |

C14H13NO3 |

|---|---|

Molekulargewicht |

243.26 g/mol |

IUPAC-Name |

5-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C14H13NO3/c1-17-13-2-3-14(12(8-13)9-16)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 |

InChI-Schlüssel |

KNIZLIXYAFIKLJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OCC2=CC=NC=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 4-pyridinemethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Reaction Mechanism: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is first deprotonated by the base, forming a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-pyridinemethanol, resulting in the formation of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid.

Reduction: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The methoxy and pyridinylmethoxy groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects: Replacement of the pyridinyl group with thiophene (as in ) introduces sulfur-based π-electron interactions, altering reactivity in metal-catalyzed reactions.

Synthetic Accessibility :

- Suzuki coupling (e.g., ) and nucleophilic substitution (e.g., ) are common methods, with yields ranging from 53% to 81%.

- Brominated derivatives (e.g., ) require additional halogenation steps, complicating synthesis.

Biological Relevance :

- Pyridinylmethoxy-substituted aldehydes are prevalent in anticancer (e.g., oxindole derivatives in ) and neurological drug discovery (e.g., PDE2 inhibitors in ).

- The 4-methoxybenzyl analog showed higher yields (79%) and is prioritized for lead optimization.

Structural Diversity :

- Substitution at the pyridine ring (e.g., indazole or imidazo[1,2-a]pyridine in ) enhances selectivity for kinase targets but reduces solubility.

Research Findings and Challenges

- SAR Studies: The 5-methoxy group in the target compound improves metabolic stability compared to non-methoxy analogs . However, derivatives lacking this group (e.g., ) exhibit faster clearance in pharmacokinetic studies.

- Crystallinity : Melting points vary significantly; thiophene analogs crystallize at lower temperatures (68–70°C) than pyridine derivatives (99–103°C in ), suggesting differences in intermolecular interactions.

- Unmet Needs: 4-Substituted pyridine derivatives (e.g., pyridin-4-ylmethoxy) remain understudied due to synthetic challenges, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.